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molecular formula C19H20IN3O3 B8317124 6-(3,5-dimethoxyphenyl)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-(3,5-dimethoxyphenyl)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8317124
M. Wt: 465.3 g/mol
InChI Key: OAUKXHAMHJTBCR-UHFFFAOYSA-N
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Patent
US09266892B2

Procedure details

A mixture of 6-(3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-b]pyridine (0.54 g, 1.4 μmmol), dihydropyran (0.39 mL, 4.2 mmol) and methanesulfonic acid (18 μL, 0.28 mmol) in methylene chloride (6 mL) and tetrahydrofuran (2 mL) in a sealed reaction vial was stirred at 50° C. for 3 h. After cooling it was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.60 g). LCMS (M+H)+=465.9.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:12]=[C:13]3[NH:19][N:18]=[C:17]([I:20])[C:14]3=[N:15][CH:16]=2)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[O:21]1[CH:26]=[CH:25][CH2:24][CH2:23][CH2:22]1.CS(O)(=O)=O>C(Cl)Cl.O1CCCC1>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([C:11]2[CH:12]=[C:13]3[N:19]([CH:22]4[CH2:23][CH2:24][CH2:25][CH2:26][O:21]4)[N:18]=[C:17]([I:20])[C:14]3=[N:15][CH:16]=2)[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C=1C=C2C(=NC1)C(=NN2)I
Name
Quantity
0.39 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
18 μL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a sealed reaction vial
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C=1C=C2C(=NC1)C(=NN2C2OCCCC2)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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